Butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine
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Overview
Description
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is a chemical compound with the molecular formula C24H27ClN2O4S and a molecular weight of 475. It is known for its applications in the preparation of central nervous system depressants . This compound appears as a pale yellow solid and is typically stored at 2-8°C in an amber vial .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate involves multiple steps, starting with the preparation of the thioxanthene derivative followed by its reaction with piperazine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Employed in studies related to cellular signaling and neurotransmission.
Medicine: Investigated for its potential use in developing new central nervous system depressants.
Industry: Utilized in the production of various pharmaceutical intermediates
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in the central nervous system. It binds to neurotransmitter receptors, modulating their activity and leading to a depressant effect. The exact pathways involved include the inhibition of neurotransmitter release and the alteration of ion channel function .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Hydrochloride
- 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Maleate
- 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Tartrate
Uniqueness
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is unique due to its specific succinate salt form, which offers distinct solubility and stability properties compared to its hydrochloride, maleate, and tartrate counterparts .
Properties
Molecular Formula |
C24H27ClN2O4S |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine |
InChI |
InChI=1S/C20H21ClN2S.C4H6O4/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23;5-3(6)1-2-4(7)8/h1-2,4-8,14,22H,3,9-13H2;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
CUSVQNNEZBGWQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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